6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Isoxazolopyridine Pharmacophore

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953891-44-6; molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol) belongs to the isoxazolo[5,4-b]pyridine heterocyclic class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including GABA-A α5 receptors and acetolactate synthase. The compound incorporates a carboxylic acid handle at position 4, a methyl group at position 6, and an isopropyl substituent at position 3, defining a substitution pattern that distinguishes it from regioisomeric and side-chain analogs available in screening collections.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 953891-44-6
Cat. No. B3390095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
CAS953891-44-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-5(2)9-8-7(11(14)15)4-6(3)12-10(8)16-13-9/h4-5H,1-3H3,(H,14,15)
InChIKeyQXEGEYHKNDAFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Procurement-Relevant Structural and Pharmacophore Profile


6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953891-44-6; molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol) belongs to the isoxazolo[5,4-b]pyridine heterocyclic class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including GABA-A α5 receptors and acetolactate synthase [1]. The compound incorporates a carboxylic acid handle at position 4, a methyl group at position 6, and an isopropyl substituent at position 3, defining a substitution pattern that distinguishes it from regioisomeric and side-chain analogs available in screening collections.

Why 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Isoxazolo[5,4-b]pyridine derivatives exhibit pronounced structure–activity relationships (SAR) wherein the position and nature of substituents (e.g., 3-isopropyl versus 3-methyl, 3-ethyl, or 3-propyl) can radically alter target affinity, selectivity, and physicochemical properties [1]. The specific 3-isopropyl-6-methyl-4-carboxylic acid substitution array creates a unique pharmacophore that is not interchangeable with regioisomers such as 6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923690-37-3) or with 6-methyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953739-35-0), as the spatial orientation of hydrogen-bond donors/acceptors and lipophilic bulk diverges substantially. Generic substitution without experimental validation therefore incurs the risk of altered target engagement and invalid SAR interpretation [2].

Quantitative Differentiation Evidence for 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Relative to Close Analogs


Regioisomeric Differentiation: 3‑Isopropyl vs. 6‑Isopropyl Substitution Pattern Distinction

The positioning of the isopropyl group at the 3‑position (target compound) versus the 6‑position (regioisomer CAS 923690-37-3) alters the vector of lipophilic bulk relative to the carboxylic acid pharmacophore. The target compound presents steric hindrance proximal to the isoxazole nitrogen, which can influence hydrogen‑bond acceptor capacity and target‑binding pose, whereas the 6‑isopropyl regioisomer projects lipophilicity away from the core heterocycle . No direct head‑to‑head bioactivity comparison between these two regioisomers has been reported in primary literature; the differentiation is inferred from established SAR within the isoxazolo[5,4‑b]pyridine class.

Medicinal Chemistry Structure-Activity Relationship Isoxazolopyridine Pharmacophore

Side‑Chain Branching: Isopropyl vs. n‑Propyl Analog Differentiation

The target compound bears a branched isopropyl (propan‑2‑yl) substituent at position 3, whereas the close analog CAS 953739-35-0 possesses a linear n‑propyl chain. This branching difference alters molecular shape, polar surface area exposure, and the potential for productive van der Waals contacts within hydrophobic enzyme pockets . No direct comparative bioactivity data for these two analogs have been published; the differentiation is class‑level, rooted in the known impact of alkyl chain branching on ligand–protein interactions.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

Core Scaffold‑Level Pharmacological Precedence: Isoxazolo[5,4‑b]pyridine GABA‑A α5 and Antiproliferative Activity

The isoxazolo[5,4‑b]pyridine core has demonstrated affinity for the GABA‑A α5 receptor binding site, with certain analogs functioning as inverse agonists implicated in cognitive enhancement [1]. Additionally, 3‑substituted aminoisoxazolo[5,4‑b]pyridines have shown antiproliferative activity in vitro, with ID₅₀ values in the range of 4 µg/mL against multiple human tumor cell lines [2]. However, no published data link the specific 3‑isopropyl‑6‑methyl‑4‑carboxylic acid substitution array to quantified GABA‑A α5 binding affinities or antiproliferative IC₅₀ values.

CNS Drug Discovery GABA-A Receptor Antiproliferative Assay

Evidence‑Based Application Scenarios for 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid


Regioisomer‑Specific SAR Probe in Heterocyclic Library Design

The compound serves as a defined 3‑isopropyl‑6‑methyl‑4‑carboxylic acid building block for parallel library synthesis, enabling systematic comparison with its 6‑isopropyl‑3‑methyl regioisomer (CAS 923690-37-3) to map the impact of isopropyl position on target binding and selectivity .

Negative Control or Baseline Analog in Alkyl‑Chain Branching Studies

In screening cascades evaluating branched versus linear alkyl substituent effects, the target compound (isopropyl) can be paired with the n‑propyl analog (CAS 953739-35-0) to quantify differences in potency, metabolic stability, or solubility driven solely by chain topology .

Quote Request

Request a Quote for 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.